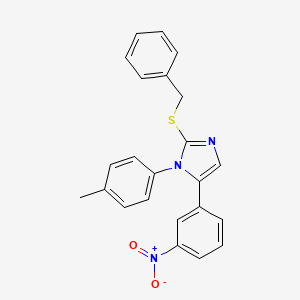

2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-(4-methylphenyl)-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c1-17-10-12-20(13-11-17)25-22(19-8-5-9-21(14-19)26(27)28)15-24-23(25)29-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXGJTXHJDCPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

Introduction of Substituents: The benzylthio, nitrophenyl, and tolyl groups are introduced through nucleophilic substitution reactions. For instance, the benzylthio group can be added using benzylthiol in the presence of a base.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the body.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or DNA.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole can be contextualized against the following analogs (Table 1):

Table 1: Structural and Physicochemical Comparison of Imidazole Derivatives

Key Observations:

Fluorinated substituents (e.g., 4-fluorobenzylthio in ) marginally increase molecular weight but improve metabolic stability.

Thioether groups (e.g., benzylthio vs. isobutylthio) modulate electronic density; sulfur’s polarizability may enhance interactions with biological targets .

Biological Relevance :

- Compounds with trifluoromethylphenyl groups (e.g., ) exhibit enhanced binding to enzymes like FLT3 kinase, as suggested by docking studies .

- Thiol-containing derivatives (e.g., ) show promise as metalloenzyme inhibitors due to sulfur’s nucleophilicity .

Docking Studies and Binding Affinity

- FLT3 Kinase Inhibition : Derivatives with trifluoromethylphenyl groups (e.g., ) demonstrated favorable docking scores in FLT3 kinase models, with binding modes stabilized by π-π stacking and hydrophobic interactions .

- α-Glucosidase Inhibition : Imidazole-thioether analogs (e.g., ) showed competitive inhibition of α-glucosidase, with IC₅₀ values < 10 µM, attributed to thioether-mediated hydrophobic interactions .

Antimicrobial and Antiparasitic Activity

- 5-Nitroimidazole Derivatives : Compounds like 2-methyl-5-nitro-1H-imidazole () exhibited potent activity against protozoan infections (e.g., Giardia), with MIC values of 0.5–2 µg/mL .

- Benzimidazole-Thiol Hybrids : Thiol-containing analogs (e.g., ) demonstrated broad-spectrum antimicrobial activity, likely due to disruption of microbial cell membranes .

Biological Activity

2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole (CAS Number: 1235321-38-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 401.5 g/mol. The structure features an imidazole ring substituted with benzylthio, nitrophenyl, and p-tolyl groups, which are known to influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

- In Vitro Studies : The compound was tested against several human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. Results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 0.85 μM to 6.75 μM depending on the specific compound and cell line tested .

- Mechanism of Action : The compounds predominantly bind to the minor groove of AT-DNA, forming monomers and higher-order aggregates, which may disrupt DNA replication and transcription processes critical for cancer cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of imidazole derivatives has also been explored extensively.

- Testing Methodology : Antimicrobial activity was evaluated using broth microdilution methods against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), along with eukaryotic models like Saccharomyces cerevisiae. The results demonstrated that certain derivatives possessed notable antibacterial properties .

- Comparative Efficacy : Compounds were assessed for their effectiveness against standard bacterial strains, with some showing higher potency than traditional antibiotics. For instance, compounds exhibiting a nitro group substitution displayed enhanced activity against tested bacterial strains .

Case Studies

Several studies have documented the synthesis and evaluation of imidazole derivatives similar to this compound:

| Study | Compound Tested | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|---|

| Compound 5 | A549 | 2.12 | Antitumor | |

| Compound 6 | HCC827 | 5.13 | Antitumor | |

| FTI Analog | Various | Varies | Anticancer |

These studies collectively emphasize the need for further optimization of the chemical structure to enhance selectivity and reduce toxicity in normal cells.

Q & A

Q. What are the standard synthetic routes for 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the imidazole core via condensation of glyoxal derivatives with amines (e.g., 3-nitroaniline) under acidic catalysis .

- Step 2: Introduction of substituents: The benzylthio group is added via nucleophilic substitution using benzyl mercaptan, while the p-tolyl group is introduced via Ullmann coupling or palladium-catalyzed cross-coupling .

- Optimization: Key parameters include solvent polarity (DMF or THF), temperature (60–100°C), and catalysts (e.g., CuI for aryl substitutions). Yield improvements (70–85%) are achieved by monitoring intermediates via TLC and purifying via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- 1H/13C NMR: Aromatic protons (δ 7.2–8.5 ppm), benzylthio methylene (δ 4.3–4.5 ppm), and p-tolyl methyl (δ 2.3 ppm) .

- IR Spectroscopy: Stretching vibrations for nitro groups (~1520 cm⁻¹), C-S bonds (~680 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

- Mass Spectrometry (HRMS): Molecular ion peak [M+H]+ at m/z 428.1 (calculated) .

Q. What known biological activities are associated with this compound’s structural analogs?

Imidazole derivatives with nitro and arylthio groups exhibit:

- Antimicrobial activity: MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption .

- Anticancer potential: IC₅₀ values <10 µM in breast cancer (MCF-7) cells via apoptosis induction .

- Enzyme inhibition: Selective COX-2 inhibition (Ki ~0.8 µM) attributed to nitro-phenyl interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Substituent Effects:

- Nitro group position: 3-Nitrophenyl enhances electron-withdrawing effects, improving binding to enzymatic pockets .

- Benzylthio vs. alkylthio: Bulkier benzyl groups increase lipophilicity (logP ~3.5), enhancing membrane permeability .

- QSAR Modeling: Use descriptors like Hammett constants (σ) and molar refractivity to predict IC₅₀ values. DFT-based electrostatic potential maps identify reactive sites for functionalization .

Q. What experimental strategies resolve contradictions in reported biological data across studies?

- Standardized assays: Use identical cell lines (e.g., HepG2) and protocols (e.g., MTT assay) to minimize variability .

- Control experiments: Verify purity (>95% via HPLC) and exclude solvent artifacts (e.g., DMSO cytotoxicity at >0.1% v/v) .

- Mechanistic studies: Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify consistent pathways (e.g., p53 activation) .

Q. How do computational methods (e.g., DFT, molecular docking) predict this compound’s interactions with biological targets?

- DFT Calculations: B3LYP/6-31G* optimizations reveal HOMO localization on the nitro group, suggesting nucleophilic attack susceptibility .

- Docking Simulations (AutoDock Vina): The benzylthio group occupies hydrophobic pockets in COX-2 (binding energy: -9.2 kcal/mol), while nitro-phenyl forms hydrogen bonds with Arg120 .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Batch vs. flow chemistry: Continuous flow systems reduce side reactions (e.g., oxidation of thioethers) by precise temperature control (±2°C) .

- Purification: Replace column chromatography with recrystallization (ethanol/water) for large-scale batches (>100 g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.